N-(4-formyl-3-methoxyphenyl)acetamide
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Overview
Description
N-(4-formyl-3-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol It is characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formyl-3-methoxyphenyl)acetamide typically involves the reaction of 4-formyl-3-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-formyl-3-methoxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-formyl-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: N-(4-carboxy-3-methoxyphenyl)acetamide.
Reduction: N-(4-hydroxymethyl-3-methoxyphenyl)acetamide.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
N-(4-formyl-3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-formyl-3-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
N-(4-formylphenyl)acetamide: Lacks the methoxy group, affecting its solubility and interaction with other molecules.
Uniqueness
N-(4-formyl-3-methoxyphenyl)acetamide is unique due to the presence of both formyl and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-(4-formyl-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(13)11-9-4-3-8(6-12)10(5-9)14-2/h3-6H,1-2H3,(H,11,13) |
InChI Key |
WOHMODZLSWIUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=O)OC |
Origin of Product |
United States |
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